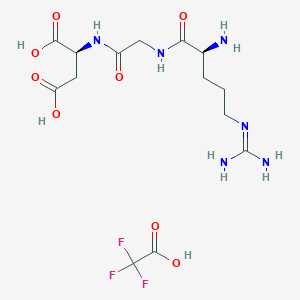
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring and a thiadiazole ring, both of which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Coupling Reaction: The final step involves coupling the pyrrole and thiadiazole rings with a butanamide linker. This can be achieved through a condensation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide: Lacks the thiadiazole ring, which may result in different biological activities.
N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide: Lacks the pyrrole ring, which may also result in different properties.
Uniqueness
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is unique due to the presence of both the pyrrole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure may enhance its potential as a versatile compound in various research applications.
Propiedades
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-9-6-7-10(2)17(9)8-4-5-12(18)14-13-16-15-11(3)19-13/h6-7H,4-5,8H2,1-3H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJICVDSLOIZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)NC2=NN=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2632457.png)


![5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2632460.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2632463.png)
![6-Methyl-N-(3-(methylthio)phenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2632465.png)



![N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]-4-PHENYLOXANE-4-CARBOXAMIDE](/img/structure/B2632475.png)



